
2,6-Dimethylphenyl 2,4-dinitrophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is an organic compound characterized by the presence of two aromatic rings connected by an ether linkage. The compound is notable for its nitro groups, which are electron-withdrawing and significantly influence its chemical behavior. This compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenyl 2,4-dinitrophenyl ether can be synthesized through the reaction of 2,4-dinitrochlorobenzene with 2,6-dimethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylphenyl 2,4-dinitrophenyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids under strong oxidizing conditions
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and organic solvents like ethanol.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions
Major Products
Nucleophilic Substitution: Substituted phenyl ethers.
Reduction: Amino derivatives of the original compound.
Applications De Recherche Scientifique
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its nitro groups, which are strong electron-withdrawing groups. These groups influence the electron density of the aromatic rings, making them more reactive towards nucleophiles. In biological systems, the compound can inhibit electron transport by interacting with key proteins in the electron transport chain, such as the cytochrome b6f complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT): Another compound with similar inhibitory effects on the electron transport chain.
2,5-Dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB): Also inhibits the cytochrome b6f complex but has different structural features.
Uniqueness
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and interaction with biological molecules. The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
3761-22-6 |
|---|---|
Formule moléculaire |
C14H12N2O5 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-10(2)14(9)21-13-7-6-11(15(17)18)8-12(13)16(19)20/h3-8H,1-2H3 |
Clé InChI |
SZIVVJWRVXCIFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
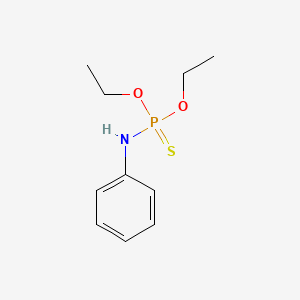
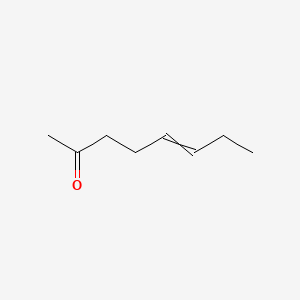
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)

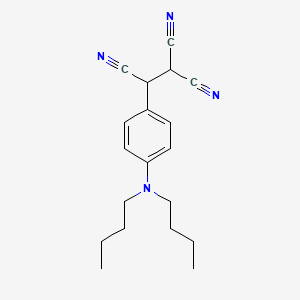
![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
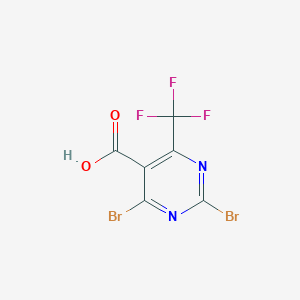
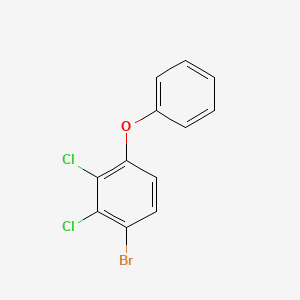
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
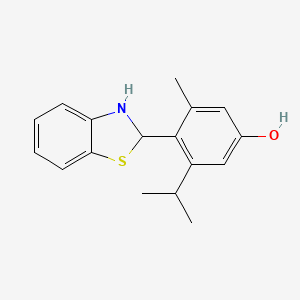
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
